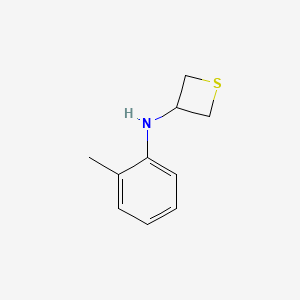

N-(o-Tolyl)thietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

N-(2-methylphenyl)thietan-3-amine |

InChI |

InChI=1S/C10H13NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h2-5,9,11H,6-7H2,1H3 |

InChI Key |

HECGNOPJCPEWAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2CSC2 |

Origin of Product |

United States |

Synthetic Methodologies for N O Tolyl Thietan 3 Amine and Analogues

Strategies for Thietane (B1214591) Ring Construction and Functionalizationresearchgate.netbeilstein-journals.orgCurrent time information in Богородский район, RU.nih.govrsc.org

The formation of the thietane backbone is a cornerstone of the synthesis of its derivatives. The primary methods can be broadly categorized into intramolecular and intermolecular cyclizations, cycloadditions, and ring size manipulations. beilstein-journals.orgnih.gov

Intramolecular Cyclization Approaches: Cyclic Thioetherificationsbeilstein-journals.orgnih.gov

Intramolecular nucleophilic substitution is a direct and common strategy for forming the thietane ring. This approach typically involves a 3-mercaptopropyl derivative bearing a good leaving group at the C-1 position, such as a halide or sulfonate ester. In the presence of a base, the deprotonated thiol (thiolate) acts as an internal nucleophile, displacing the leaving group to form the four-membered ring. nih.govbeilstein-journals.org This method is analogous to the synthesis of other small-ring heterocycles and is effective for preparing a variety of substituted thietanes. nih.gov

A key precursor for this cyclization is a γ-mercaptoalkanol, which can be converted into a suitable substrate for cyclization. beilstein-journals.org The efficiency of the ring closure is dependent on factors such as the nature of the leaving group, the solvent, and the reaction temperature, which are optimized to favor the 4-membered ring formation over competing polymerization or elimination reactions.

Intermolecular Approaches: Double Nucleophilic Displacements of 1,3-Dihaloalkanesbeilstein-journals.orgnih.gov

One of the oldest and most traditional routes to the thietane core involves the reaction of a 1,3-difunctionalized propane (B168953) with a sulfide (B99878) source. nih.govwikipedia.org Most commonly, 1,3-dihaloalkanes (e.g., 1,3-dibromopropane (B121459) or 1,3-dichloropropane) are treated with an inorganic sulfide, such as sodium sulfide (Na₂S), to achieve a double nucleophilic displacement. beilstein-journals.orgbeilstein-journals.org This intermolecular approach builds the ring by forming two new carbon-sulfur bonds.

While widely applied, this method has limitations. It is most suitable for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org The synthesis of more sterically hindered derivatives, such as those with multiple substituents at the C-2 and C-4 positions, is often difficult due to competing elimination reactions and slower substitution rates. beilstein-journals.orgbeilstein-journals.org

| Method | Starting Materials | Sulfur Source | Key Features |

| Intramolecular Cyclization | 3-Halo-1-propanethiol, γ-Mercaptoalkyl sulfonates | Internal | Requires base; good for various substitution patterns. |

| Intermolecular Cyclization | 1,3-Dihaloalkanes, 1,3-Diol disulfonates | Sodium Sulfide (Na₂S) | Traditional method; best for 3-substituted thietanes. beilstein-journals.orgbeilstein-journals.org |

Photochemical Cycloaddition Reactions for Thietane Backbonesresearchgate.netbeilstein-journals.orgnih.govrsc.orgresearchgate.net

Photochemical [2+2] cycloaddition, also known as the thia-Paternò–Büchi reaction, provides a powerful and alternative route for constructing the thietane skeleton. beilstein-journals.orgnih.gov This reaction involves the photoexcitation of a thiocarbonyl compound (a thione or thioaldehyde), which then reacts with an alkene to form the four-membered ring. researchgate.netrsc.org

This method is particularly valuable for synthesizing polysubstituted and spirocyclic thietanes that may be difficult to access through traditional cyclization methods. nih.gov The reaction often proceeds from an excited triplet state of the thiocarbonyl compound. rsc.org A significant challenge has been the instability of many thiocarbonyl precursors, but recent developments have focused on their in situ generation, expanding the utility of this photochemical strategy. researchgate.net

Ring Expansion and Contraction Strategies from Precursorsresearchgate.netbeilstein-journals.orgCurrent time information in Богородский район, RU.nih.gov

Manipulating the size of pre-existing rings is another effective strategy for thietane synthesis.

Ring Expansion: The most common approach in this category is the ring expansion of three-membered thiiranes (episulfides). rsc.orgresearchgate.net Thiiranes can be expanded to thietanes through reactions with various one-carbon electrophiles or ylides. For instance, reaction with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base, results in a nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular cyclization to yield the thietane. rsc.orgresearchgate.net This method provides an efficient pathway from readily available thiiranes. rsc.org

Ring Contraction: While less common, the ring contraction of five-membered sulfur heterocycles, such as thiolane derivatives, can also yield thietanes. beilstein-journals.orgnih.gov For example, certain substituted thiolanes can undergo rearrangement through a thiiranium intermediate, which then resolves to the more stable four-membered thietane ring. beilstein-journals.org

Stereoselective Synthesis of Thietane Derivatives

Controlling the stereochemistry during the synthesis of thietane derivatives is crucial for applications in medicinal chemistry. Stereoselective methods aim to produce a specific stereoisomer of a chiral thietane.

One demonstrated approach involves the lithiation of a C2-substituted thietane 1-oxide followed by trapping with an electrophile. researchgate.net This sequence allows for the stereoselective functionalization at the C2 and C4 positions while keeping the four-membered ring intact. The configurational stability of the intermediate lithiated species plays a key role in determining the stereochemical outcome of the reaction. researchgate.net Furthermore, cycloaddition reactions, such as the Ramberg–Bäcklund reaction, can also lead to the stereoselective formation of thietane 1,1-dioxides. acs.org

Methods for Introducing the Amino Group at the C-3 Position of ThietaneCurrent time information in Богородский район, RU.nih.govresearchgate.net

To synthesize N-(o-tolyl)thietan-3-amine and its analogues, the amino group must be installed at the C-3 position of the thietane ring. This can be achieved through several pathways, often starting from a C-3 functionalized precursor like a ketone or an alcohol.

A primary method is the reductive amination of thietan-3-one (B1315229). wipo.intresearchgate.net This two-step process typically begins with the condensation of thietan-3-one with an amine or an amine derivative (such as hydroxylamine (B1172632) or a hydrazine) to form a thietane imine or a related C=N species. wipo.int For the synthesis of this compound, thietan-3-one would be reacted with o-toluidine (B26562). The resulting imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165), to afford the final secondary amine. wipo.int

An alternative strategy involves the synthesis of thietan-3-ol (B1346918) as a key intermediate. Thietan-3-ol can be prepared from the reaction of 2-(chloromethyl)oxirane with a sulfide source like hydrogen sulfide in the presence of a base. beilstein-journals.org The resulting alcohol can then be converted to the desired amine. This transformation can be accomplished via a Mitsunobu reaction with the appropriate amine or by converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with the amine (o-toluidine).

| Method | Precursor | Key Reagents | Intermediate | Final Product |

| Reductive Amination | Thietan-3-one | o-Toluidine, NaBH₄ | Thietan-3-imine | This compound |

| From Alcohol | Thietan-3-ol | 1. MsCl, Et₃N; 2. o-Toluidine | Thietan-3-yl mesylate | This compound |

The synthesis of the required 3-aryl or 3-alkyl thietan-3-ol precursors can be achieved by reacting thietan-3-one with organometallic reagents, such as Grignard or organolithium reagents. For example, reacting thietan-3-one with p-tolylmagnesium bromide yields 3-(p-tolyl)thietan-3-ol, demonstrating a direct method to install the tolyl group at the C-3 position. acs.org

Reductive Amination of Thietan-3-ones

Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis, providing a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org This process is highly suitable for the synthesis of this compound from thietan-3-one and o-toluidine. The reaction proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction to the target amine. quizlet.com

The initial step involves the reaction of the ketone (thietan-3-one) with the primary amine (o-toluidine) to form a hemiaminal intermediate. This intermediate then reversibly eliminates water to form the corresponding N-(thietan-3-ylidene)-2-methylaniline (an imine). quizlet.com The formation of this imine is often favored by the removal of water from the reaction mixture.

Table 1: Typical Reagents and Conditions for Reductive Amination

| Component | Function | Examples |

| Carbonyl Compound | Electrophilic partner | Thietan-3-one |

| Amine | Nucleophilic partner | o-Toluidine |

| Reducing Agent | Reduces the imine/iminium intermediate | Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (B8407120) (STAB), Triethylamine-borane |

| Solvent | Reaction medium | Methanol (B129727), Dichloromethane, Tetrahydrofuran (THF) |

| Catalyst (Optional) | Promotes imine formation | Acetic acid (AcOH), Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) purdue.edu |

Nucleophilic Substitution on Activated Thietane Precursors (e.g., with Leaving Groups)

An alternative strategy for constructing the C-N bond involves the nucleophilic substitution of an activated thietane precursor. libretexts.org In this approach, the hydroxyl group of thietan-3-ol, which can be synthesized from materials like chloromethyloxirane beilstein-journals.org, is converted into a good leaving group. Common methods for this activation include conversion to a tosylate, mesylate, or halide.

Once the activated precursor, such as 3-tosyloxythietane, is formed, it can undergo an Sₙ2 reaction with o-toluidine. The nitrogen atom of the amine acts as the nucleophile, displacing the leaving group to form the this compound product. youtube.com

However, a significant challenge with using amines as nucleophiles is the potential for over-alkylation. libretexts.org The product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine, leading to further reaction with the precursor to form a tertiary amine. researchgate.net Careful control of stoichiometry and reaction conditions is often necessary to favor the desired mono-arylation product.

One-Pot Synthetic Routes to 3-Aminothietanes

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. nih.gov While a specific one-pot synthesis for this compound is not widely documented, related methodologies for other heterocyclic amines suggest its feasibility.

For instance, one-pot, three-component Mannich reactions are used to assemble β-amino acids from an aldehyde, an amine, and malonic acid. researchgate.net Similarly, the synthesis of thietane derivatives has been achieved through multi-step sequences in a single pot, such as the reaction of 2-(1-haloalkyl)oxiranes with ammonium (B1175870) monothiocarbamates to yield thietan-3-ol derivatives. beilstein-journals.org These examples highlight the potential for developing a one-pot procedure that could, for example, involve the in-situ formation of a 1,3-dielectrophile followed by cyclization with a sulfur source and concurrent or subsequent amination with o-toluidine.

N-Arylation Strategies for the o-Tolyl Moiety

This synthetic approach begins with a pre-formed thietan-3-amine (B45257) core and focuses on creating the bond between the amine's nitrogen and the o-tolyl ring.

Direct N-Alkylation with o-Tolyl Halides: Challenges and Limitations

The direct reaction of thietan-3-amine with an o-tolyl halide (e.g., 2-bromotoluene (B146081) or 2-iodotoluene) via nucleophilic aromatic substitution is generally challenging. Aryl halides are significantly less reactive towards nucleophilic substitution than alkyl halides due to the strength of the sp² C-X bond and steric hindrance.

Furthermore, the nucleophilicity of amines can be a complicating factor. While thietan-3-amine is a nucleophile, forcing the reaction with an unactivated aryl halide would require harsh conditions (high temperatures and pressures), which can lead to side reactions and decomposition. The steric hindrance provided by the ortho-methyl group on the tolyl ring further impedes the approach of the nucleophile, making the reaction even more difficult. masterorganicchemistry.com Classical substitution reactions are often plagued by poor selectivity and the need for stoichiometric base, which can also promote competing elimination reactions. researchgate.net

Advanced Coupling Reactions for Aromatic Amine Formation

Modern organometallic chemistry offers a powerful solution to the challenges of N-arylation through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the preeminent method for this transformation, enabling the formation of C-N bonds under relatively mild conditions with high efficiency and broad functional group tolerance. numberanalytics.comwikipedia.org

This reaction utilizes a palladium catalyst in combination with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of thietan-3-amine with an o-tolyl halide.

The catalytic cycle generally involves:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond of the o-tolyl halide, forming a Pd(II) complex. acsgcipr.org

Amine Coordination and Deprotonation : The thietan-3-amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

Reductive Elimination : The final step is the reductive elimination of the N-arylated product from the palladium center, regenerating the active Pd(0) catalyst. acsgcipr.org

The choice of ligand is critical for the success of the reaction. libretexts.org Early systems used ligands like triphenylphosphine (B44618) or tri(o-tolyl)phosphine. acsgcipr.org More advanced, sterically hindered biarylphosphine ligands (e.g., XPhos) have since been developed to couple even challenging substrates like aryl chlorides and sterically hindered amines with high efficiency. numberanalytics.com

Table 2: Key Components for Buchwald-Hartwig Amination

| Component | Role | Examples |

| Amine | Nucleophilic Partner | Thietan-3-amine |

| Aryl Halide/Triflate | Electrophilic Partner | 2-Bromotoluene, 2-Iodotoluene, o-Tolyl triflate |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ acsgcipr.org |

| Phosphine Ligand | Stabilizes the catalyst and facilitates the catalytic cycle | P(t-Bu)₃, XPhos, BINAP numberanalytics.comlibretexts.org |

| Base | Deprotonates the amine | Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) acsgcipr.org |

| Solvent | Reaction Medium | Toluene, Dioxane, Tetrahydrofuran (THF) libretexts.org |

This method represents the most robust and versatile strategy for the specific N-arylation required to form this compound.

Chemical Reactivity and Transformation Pathways of N O Tolyl Thietan 3 Amine

Reactivity of the Thietane (B1214591) Ring System

The reactivity of the thietane ring in N-(o-Tolyl)thietan-3-amine is largely dictated by the inherent strain of the four-membered ring and the presence of the sulfur atom.

Ring-Opening Reactions and Stability Considerations Due to Ring Strain

Thietanes, as four-membered heterocyclic rings containing a sulfur atom, are characterized by significant ring strain. ontosight.ai This strain, a combination of Baeyer (angular) and Pitzer (torsional) strain, makes them susceptible to ring-opening reactions, which serve to relieve this energetic instability. solubilityofthings.comqmul.ac.uk The presence of the sulfur atom within the ring makes thietane a reactive compound, and it can undergo various ring-opening reactions, a characteristic utilized in multiple synthetic pathways. solubilityofthings.com

These ring-opening reactions can be initiated by nucleophiles, electrophiles, acids, or transition metals, and often exhibit good regioselectivity. researchgate.net In the case of unsymmetrically substituted thietanes, the electronic effect of the substituents plays a crucial role in directing the regioselectivity of these reactions, particularly those involving electropositive intermediates. researchgate.net While the general instability and tendency to undergo ring-opening reactions are well-documented for thietanes, the specific stability of this compound will be influenced by the electronic and steric properties of the N-(o-tolyl) group. ontosight.ai

Electrophilic Attack on Sulfur and Ring Transformations

The sulfur atom in the thietane ring is a primary site for electrophilic attack. This initial interaction can lead to a variety of ring transformations, including ring expansion. For instance, treatment of thietanes with electrophiles like chloronium ions can generate S-Cl ylides. researchgate.net Subsequent reaction with an aromatic amine can lead to the formation of thietane-1-N-arylimides. researchgate.net

In a broader context, the reaction of thietanes with electrophiles often proceeds through the formation of a sulfonium (B1226848) intermediate. For example, electrophilic chlorination of thietane results in a chlorosulfonium intermediate, which then undergoes a ring-opening substitution by a chloride ion. msu.edu Similarly, protonation of the thietane sulfur followed by ring opening can lead to the formation of stabilized carbocations, which can then participate in further reactions. nih.gov The reaction of 2-substituted thietanes with diazo compounds, catalyzed by dirhodium tetraacetate, is proposed to occur via the initial formation of sulfonium ylides through electrophilic attack of a carbenoid on the thietane sulfur. researchgate.net

Oxidative Transformations of the Thietane Sulfur (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thietane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peracids (such as peracetic acid and m-chloroperbenzoic acid), potassium permanganate (B83412), and sodium periodate. researchgate.net

The oxidation of thietanyl derivatives of various heterocyclic systems has been studied, leading to the synthesis of novel 1-oxothietanyl (sulfoxide) and 1,1-dioxothietanyl (sulfone) heterocycles. researchgate.net For instance, the oxidation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione and various nitro-substituted 1-(thietan-3-yl)benzimidazoles and -imidazoles has been successfully achieved. researchgate.net The resulting sulfoxides can exist as mixtures of cis/trans isomers, with the diastereomeric ratio being influenced by the substituent at the 3-position of the thietane ring. researchgate.net

Recent synthetic approaches have also utilized oxidation in combination with other transformations. For example, substituted thietane dioxides can be prepared by forming carbocation intermediates on the thietane ring, followed by nucleophilic trapping and subsequent oxidation.

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound provides a site for a range of chemical reactions, primarily involving its nucleophilic character.

Nucleophilic Reactivity Towards Electrophiles

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. crunchchemistry.co.uk This nucleophilicity allows it to react with a variety of electrophiles. A common reaction is acylation, where the amine reacts with acyl halides or anhydrides to form amides. msu.edu This reaction is generally clean and does not proceed to further reaction due to the resonance deactivation of the nitrogen nucleophilicity in the resulting amide product. msu.edu

The reactivity of amines as nucleophiles is fundamental to many organic transformations. They can participate in nucleophilic substitution reactions, for example, by reacting with alkyl halides. crunchchemistry.co.uk The electron-donating nature of the alkyl groups attached to the nitrogen in secondary amines generally makes them stronger bases and more potent nucleophiles than primary amines. crunchchemistry.co.uk

N-Alkylation and Quaternization Reactions

Secondary amines can undergo N-alkylation when treated with alkylating agents such as alkyl halides. msu.edu This reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. chemguide.co.uk However, the direct alkylation of secondary amines can sometimes be complicated by over-alkylation, as the tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. msu.edulibretexts.org

The formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide is known as the Menshutkin reaction. wikipedia.org This process involves the tertiary amine attacking the alkyl halide, resulting in a salt where the nitrogen atom bears a positive charge and is bonded to four alkyl or aryl groups. chemguide.co.ukwikipedia.org The reactivity in these reactions is influenced by the nature of the alkyl halide, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The choice of solvent also plays a role, with polar solvents typically favoring the reaction. wikipedia.org

Acylation and Sulfonamide Formation

The secondary amine in this compound serves as a potent nucleophile, readily participating in reactions with electrophilic acyl and sulfonyl sources. These reactions are fundamental for converting the amine into corresponding amides and sulfonamides, which often exhibit different chemical and physical properties.

Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride or carboxylate) yields the stable N-acyl derivative. These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords the corresponding sulfonamide. The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The resulting N-(o-Tolyl)-N-(thietan-3-yl)sulfonamides are notable for their stability and the acidic nature of the remaining N-H proton in primary sulfonamides, although in this case, a tertiary sulfonamide with no N-H proton is formed.

The table below summarizes representative acylation and sulfonylation reactions.

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acylation | N-Acetyl-N-(o-tolyl)thietan-3-amine |

| Benzoyl Chloride (C₆H₅COCl) | Acylation | N-Benzoyl-N-(o-tolyl)thietan-3-amine |

| p-Toluenesulfonyl Chloride (TsCl) | Sulfonylation | N-(p-Toluenesulfonyl)-N-(o-tolyl)thietan-3-amine |

| Methanesulfonyl Chloride (MsCl) | Sulfonylation | N-(Methanesulfonyl)-N-(o-tolyl)thietan-3-amine |

Formation of Imine and Enamine Derivatives

This compound, as a secondary amine, reacts with aldehydes and ketones to form enamines. This transformation is distinct from the reaction of primary amines, which form imines. The reaction proceeds through a two-step mechanism under acidic catalysis.

Carbinolamine Formation: The nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral carbinolamine.

Dehydration to Enamine: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the nitrogen assists in the elimination of water, forming an iminium ion. A proton is then abstracted from an adjacent carbon atom (alpha-carbon) by a base (e.g., the solvent or the amine itself), resulting in the formation of a carbon-carbon double bond and the neutral enamine product.

The regioselectivity of the double bond in the resulting enamine can be influenced by steric factors. With an unsymmetrical ketone, the double bond may form towards the less substituted alpha-carbon (the kinetic product) or the more substituted alpha-carbon (the thermodynamic product). The bulky o-tolyl group on the nitrogen may further influence this outcome.

Elimination Reactions: Hofmann Degradation Principles

The Hofmann elimination provides a classic pathway for the degradation of amines into alkenes. When applied to this compound, this process targets the strained thietane ring, leading to ring-opening rather than simple elimination within the ring. The sequence involves two key steps:

Exhaustive Methylation: The secondary amine is treated with an excess of an alkylating agent, typically methyl iodide (CH₃I). This reaction proceeds via sequential Sₙ2 substitutions, first forming the tertiary amine and then the quaternary ammonium salt, [N,N-dimethyl-N-(o-tolyl)thietan-3-yl]ammonium iodide. The iodide serves as the counter-ion.

Elimination: The quaternary ammonium iodide is treated with a base, classically silver(I) oxide (Ag₂O) in water. This step exchanges the iodide anion for a hydroxide (B78521) anion, forming the corresponding quaternary ammonium hydroxide. Upon heating, this intermediate undergoes an E2 elimination reaction. The hydroxide ion acts as a strong base, abstracting a proton from a beta-carbon. In this molecule, the protons on the carbons of the thietane ring are beta to the nitrogen atom. Abstraction of a proton from C2 or C4 of the thietane ring induces the cleavage of the C-S bond, relieving the significant ring strain. This ring-opening elimination results in the formation of an allyl sulfide (B99878) derivative, specifically S-(o-tolylaminomethyl)allyl sulfide, and trimethylamine (B31210) as a byproduct. This pathway is favored over the formation of the highly unstable anti-aromatic thiete.

Influence of the o-Tolyl Substituent on Reactivity

Aromatic Substitution Reactions on the o-Tolyl Ring

The aromatic ring of the o-tolyl group is highly susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity are governed by the combined influence of the secondary amine (-NHR) and the methyl (-CH₃) groups.

Directing Effects: The amine group is a powerful activating and ortho, para-directing group due to resonance donation of its lone pair into the ring. The methyl group is a weaker activating and ortho, para-directing group via hyperconjugation and induction.

Regioselectivity: The positions on the ring are numbered relative to the point of attachment of the thietane-amine moiety (C1). The amine group strongly activates C2 (ortho), C4 (para), and C6 (ortho). The methyl group at C2 activates C1, C3 (ortho), and C5 (para).

The position para to the strongly activating amine group (C4) is the most electronically enriched and sterically accessible site for electrophiles.

The positions ortho to the amine (C6) is also highly activated.

The other ortho position (C2) is blocked by the methyl group.

Steric Hindrance: The bulky thietan-3-amine (B45257) substituent and the adjacent methyl group create significant steric hindrance, primarily disfavoring substitution at the C6 position for large electrophiles.

Typical EAS reactions and their expected outcomes are detailed in the table below.

| Reaction | Reagents | Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 4-Nitro-N-(o-tolyl)thietan-3-amine | Strong activation at the sterically accessible para position. |

| Halogenation | Br₂ in CH₃COOH | 4-Bromo-N-(o-tolyl)thietan-3-amine | High activation from the amine group directs to the para position. |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl-N-(o-tolyl)thietan-3-amine | The amine group complexes with the Lewis acid (AlCl₃), deactivating the ring. Protection of the amine (e.g., as an amide) is required first. The amide is still an ortho, para-director. |

Benzylic Functionalization

The methyl group on the o-tolyl ring represents a benzylic position, which is a site for specific radical and oxidative reactions.

Radical Halogenation: Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) selectively brominates the benzylic position. This Sₙ1-type radical chain reaction proceeds via a stable benzylic radical intermediate, yielding N-(2-(bromomethyl)phenyl)thietan-3-amine. This product is a valuable synthetic intermediate for further functionalization.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. This transformation would convert the o-tolyl group into a 2-(thietan-3-ylamino)benzoic acid moiety. The reaction conditions must be carefully controlled to avoid oxidation of the thietane sulfur or the amine nitrogen.

Rearrangements Involving the o-Tolyl Amine System (e.g., Radical Mechanisms)

The proximity of the amine, the thietane ring, and the aromatic system allows for unique intramolecular rearrangements, particularly through radical pathways. One such plausible transformation is an intramolecular radical cyclization, reminiscent of the Hofmann-Löffler-Freytag reaction, but adapted to this specific structure.

A proposed pathway could be initiated by forming a nitrogen-centered radical under specific conditions (e.g., photolysis of the N-chloro derivative or treatment with radical initiators like ferrous salts).

Initiation: The secondary amine is first converted to an N-haloamine, for instance, N-chloro-N-(o-tolyl)thietan-3-amine, by reaction with a source like N-chlorosuccinimide (NCS). Homolytic cleavage of the N-Cl bond using heat or UV light generates a nitrogen-centered radical.

Propagation (Intramolecular Hydrogen Abstraction): The highly reactive nitrogen radical can abstract a hydrogen atom from a suitable position within the molecule. While δ-hydrogen abstraction is classic, a 1,5-hydrogen shift from the benzylic methyl group is sterically and electronically feasible, proceeding through a six-membered transition state. This would transfer the radical from the nitrogen to the benzylic carbon.

Cyclization: The newly formed benzylic radical can then attack the aromatic ring intramolecularly. Attack at the C6 position, ortho to the amine attachment point, would lead to the formation of a new five-membered ring, resulting in a fused polycyclic system, a dihydroindoline derivative.

Termination/Aromatization: The resulting radical intermediate would then be quenched or rearomatize to yield a stable, fused heterocyclic product, such as a thietanyl-substituted indoline. This type of cyclization demonstrates how the o-tolyl group serves as an active participant in complex bond-forming rearrangements.

Spectroscopic and Analytical Characterization of N O Tolyl Thietan 3 Amine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-(o-Tolyl)thietan-3-amine, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum is used to identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons of the o-tolyl group, the aliphatic protons of the thietane (B1214591) ring, the amine proton, and the methyl group protons. The protons on the thietane ring are expected to exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and the methine proton. The amine proton (N-H) would likely appear as a broad singlet, which can undergo D₂O exchange. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~6.6 - 7.2 | Multiplet (m) | 4H |

| Amine (N-H) | Variable, broad | Singlet (s, br) | 1H |

| Thietane Methine (CH-N) | ~3.8 - 4.2 | Multiplet (m) | 1H |

| Thietane Methylene (CH₂) | ~3.2 - 3.6 | Multiplet (m) | 4H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated, corresponding to the four different aromatic CH carbons, two aromatic quaternary carbons, the methyl carbon, and the three carbons of the thietane ring. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing amine and sulfide (B99878) functionalities. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (C-N) | ~145 - 150 |

| Aromatic Quaternary (C-CH₃) | ~130 - 135 |

| Aromatic CH | ~110 - 130 |

| Thietane Methine (CH-N) | ~55 - 65 |

| Thietane Methylene (CH₂) | ~30 - 40 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations. It would confirm couplings between adjacent protons on the aromatic ring and within the spin system of the thietane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information based on the molecule's fragmentation pattern. For this compound (C₁₀H₁₃NS), the nominal molecular weight is 179 amu. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) MS is predictable. The molecular ion peak [M]⁺ at m/z 179 would be observed. A primary and highly characteristic fragmentation pathway for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgyoutube.com This would lead to the formation of a stable, resonance-stabilized cation. Other fragmentations could involve the loss of the tolyl group or cleavage of the thietane ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 179 | [C₁₀H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | α-cleavage with loss of C₃H₅S from the thietane ring |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule. The spectrum of this compound would display characteristic absorption bands for its key structural features. As a secondary amine, it is expected to show a single, moderate N-H stretching band. spectroscopyonline.comorgchemboulder.com

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | ~3300 - 3350 | Medium, Sharp |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | ~2850 - 2960 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Strong |

| N-H | Bend | ~1500 - 1580 | Medium |

| Aromatic C-N | Stretch | ~1250 - 1335 | Strong |

| Aliphatic C-N | Stretch | ~1020 - 1250 | Weak-Medium |

Advanced Analytical Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of N-(o-Tolyl)thienan-3-amine and for separating it from potential impurities, such as starting materials or isomers (e.g., N-(m-tolyl)thietan-3-amine and N-(p-tolyl)thietan-3-amine).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. d-nb.info Detection could be achieved using a UV detector, as the tolyl group is chromophoric, or by coupling the HPLC to a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. lcms.cz

Gas Chromatography (GC): Due to its potential volatility, GC could also be employed. However, the analysis of amines by GC can be challenging due to the polar N-H group, which can cause peak tailing on standard columns. bre.comlabrulez.com This can often be overcome by using a base-deactivated column or by chemical derivatization of the amine group to form a less polar derivative before analysis. labrulez.comjfda-online.com Coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of components in a mixture. bre.com

X-ray Diffraction for Solid-State Molecular Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for the compound this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Therefore, detailed experimental data, including crystal system, space group, unit cell dimensions, and atomic coordinates, are not available.

The determination of the solid-state molecular structure of this compound through X-ray crystallography would provide invaluable insights into its three-dimensional conformation, including the puckering of the thietane ring, the orientation of the o-tolyl substituent relative to the heterocyclic ring, and the geometry at the nitrogen atom. Such a study would also elucidate intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While data for the specific title compound is unavailable, X-ray diffraction studies on analogous structures, such as various substituted thietanes and N-aryl amines, have been conducted. These studies consistently reveal detailed information about bond lengths, bond angles, and torsional angles, which are crucial for a comprehensive understanding of molecular geometry. For instance, analyses of related thietane derivatives have often focused on the degree of ring puckering and the conformational preferences of substituents. Similarly, crystallographic data for o-toluidine (B26562) derivatives provide precise measurements of the geometry of the substituted aromatic ring.

Theoretical and Computational Studies of N O Tolyl Thietan 3 Amine

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

The electronic structure of a molecule dictates its fundamental chemical properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to analyze the distribution of electrons and the nature of chemical bonds. taylor.edu Such analyses for N-(o-Tolyl)thietan-3-amine would involve calculating the molecular orbitals, electron density, and electrostatic potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.govyoutube.com A smaller energy gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich secondary amine and the tolyl group, while the LUMO would likely be distributed across the aromatic ring and the thietane (B1214591) moiety. Mulliken atomic charge analysis can further reveal the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. nih.gov Theoretical calculations would likely show a negative charge concentration around the nitrogen and sulfur atoms due to their lone pairs of electrons, and a delocalized charge across the aromatic system.

Table 1: Hypothetical Frontier Orbital Energies and Properties of this compound (Calculated using DFT/B3LYP/6-311G(d,p))

| Parameter | Calculated Value | Implication |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Suggests moderate kinetic stability |

| Chemical Potential (μ) | -3.35 eV | Overall electronic reactivity index |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution |

Conformational Landscape and Energy Minima Determination

The three-dimensional structure of this compound is flexible due to several rotatable single bonds: the C-N bond between the thietane ring and the amine, the C-N bond between the amine and the tolyl group, and the puckering of the thietane ring itself. Conformational analysis is the process of exploring these degrees of freedom to find the most stable arrangements, known as energy minima. libretexts.org

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer ID | Dihedral Angle (Cring-N-Caryl-Cmethyl) | Thietane Ring Conformation | Relative Energy (kcal/mol) |

| Conf-1 | 120° | Puckered | 0.00 (Global Minimum) |

| Conf-2 | -65° | Puckered | +1.25 |

| Conf-3 | 175° | Puckered | +2.10 |

| Conf-4 | 0° | Planar (Transition State) | +5.50 |

Prediction of Spectroscopic Parameters from Computational Models

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for identifying and characterizing a molecule.

Infrared (IR) Spectroscopy: Theoretical frequency calculations based on DFT can predict the vibrational modes of this compound. researchgate.net The resulting computed IR spectrum shows absorption bands corresponding to specific functional group vibrations. For this molecule, key predicted peaks would include the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C-N stretching, and vibrations associated with the thietane C-S bond. orgchemboulder.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can also predict ¹H and ¹³C NMR chemical shifts. libretexts.org By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predictions help in the assignment of experimental spectra. For this compound, distinct signals would be predicted for the protons and carbons of the tolyl group, the thietane ring, and the amine proton. libretexts.org

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

| IR Frequency (cm⁻¹) | ||

| 3345 | N-H stretch (secondary amine) | |

| 3060 | Aromatic C-H stretch | |

| 2920 | Aliphatic C-H stretch (thietane) | |

| 1285 | Aromatic C-N stretch | |

| 690 | C-S stretch (thietane) | |

| ¹H NMR Shift (ppm) | ||

| 7.10 - 7.35 (m) | Aromatic protons | |

| 4.85 (br s) | N-H proton | |

| 4.10 (m) | CH-N proton (thietane) | |

| 3.20 - 3.50 (m) | CH₂-S protons (thietane) | |

| 2.25 (s) | CH₃ proton (tolyl) | |

| ¹³C NMR Shift (ppm) | ||

| 145.2 | Aromatic C-N | |

| 126.0 - 131.0 | Aromatic carbons | |

| 58.5 | CH-N carbon (thietane) | |

| 35.4 | CH₂-S carbons (thietane) | |

| 18.1 | CH₃ carbon (tolyl) |

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. smu.edu It allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energies (Ea), which determine the reaction rate. nih.govyoutube.com

For this compound, one could computationally model its synthesis, for instance, via the reductive amination of thietan-3-one (B1315229) with o-toluidine (B26562). Calculations would trace the energy profile of the reaction, starting from the reactants, through the formation of an imine intermediate, to the final reduced amine product. libretexts.orglumenlearning.com By locating the transition state for each step, the rate-determining step of the synthesis could be identified. youtube.com Another possible reaction to study would be the oxidation of the thietane sulfur atom, elucidating the mechanism and energy barriers for the formation of the corresponding sulfoxide (B87167) and sulfone.

Table 4: Hypothetical Calculated Activation Energies for a Proposed Reaction Step (e.g., S-oxidation)

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (Ea) (kcal/mol) |

| Oxidation to Sulfoxide | This compound + H₂O₂ | [Amine-S···H₂O₂]‡ | This compound S-oxide + H₂O | 15.2 |

In Silico Screening and Molecular Docking for Biological Activity Prediction and Target Identification

Given that many amine and sulfur-containing heterocyclic compounds exhibit biological activity, in silico methods can be used to predict the therapeutic potential of this compound. nih.gov Molecular docking is a primary tool for this purpose. This technique computationally places the molecule (the ligand) into the binding site of a biological target, such as an enzyme or receptor, and calculates a docking score that estimates the binding affinity. chemmethod.com

A hypothetical screening could involve docking this compound against a panel of known drug targets. For example, based on the structures of known inhibitors, it might be docked into the active site of a protein kinase or a monoamine oxidase. The simulation would predict the most likely binding pose and identify key interactions, such as hydrogen bonds between the amine N-H group and amino acid residues, or hydrophobic interactions involving the tolyl group. mdpi.com These predictions can prioritize the compound for further experimental testing.

Table 5: Hypothetical Molecular Docking Results against a Protein Kinase Target

| Ligand | Docking Score (kcal/mol) | Predicted Interactions | Interacting Residues |

| This compound | -7.8 | Hydrogen Bond | GLU-81, LEU-83 |

| Hydrophobic (π-Alkyl) | VAL-35, ALA-51 | ||

| Hydrophobic (Alkyl) | ILE-145 | ||

| Reference Inhibitor | -9.5 | Hydrogen Bond | LEU-83 |

| Hydrophobic (π-π Stacked) | PHE-80 |

No Publicly Available Research Found on the Biological Activity of this compound

A comprehensive search of scientific literature and databases has revealed no publicly available studies on the biological and mechanistic properties of the chemical compound this compound or its close analogues.

Chemical suppliers list the compound, indicating its availability for research purposes. However, this availability has not yet translated into published studies exploring its bioactivity. The thietane ring, a four-membered sulfur-containing heterocycle, is a structural motif of interest in medicinal chemistry, and various derivatives have been investigated for a range of biological activities. Similarly, N-aryl amines are common pharmacophores. Nonetheless, the specific combination found in this compound remains uncharacterized in the accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate article on the "Biological Activity and Mechanistic Investigations of this compound and its Analogues" as outlined. The absence of data prevents any meaningful discussion of its potential efficacy, mode of action, cellular targets, cytotoxicity, or impact on cellular pathways.

Further research would be required to determine if this compound possesses any of the biological activities of interest. Such studies would involve initial in vitro screening, followed by more detailed mechanistic investigations if any promising activity is observed. Until such research is conducted and published, the biological profile of this compound remains unknown.

Biological Activity and Mechanistic Investigations of N O Tolyl Thietan 3 Amine and Its Analogues

Anticancer Activity Profiling: In Vitro Mechanistic Investigations

Structure-Activity Relationship (SAR) Studies for Anticancer Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For heterocyclic compounds, the nature and position of substituents can dramatically influence anticancer potency. While direct SAR studies for N-(o-Tolyl)thietan-3-amine are not widely published, valuable inferences can be made from research on analogous N-aryl heterocyclic compounds.

The anticancer activity of N-aryl compounds is often dependent on the substitution pattern of the aryl ring. For instance, in a series of 7-(3′,4′,5′-trimethoxyphenyl)- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine analogues, the presence of specific substituents on the 2-anilino ring was critical for potent antiproliferative activity. mdpi.com Compounds bearing a p-toluidino (IC₅₀: 30–43 nM), p-ethylanilino (IC₅₀: 160–240 nM), and 3′,4′-dimethylanilino (IC₅₀: 67–160 nM) group showed significant activity against HeLa, A549, and HT-29 cancer cells. mdpi.com This suggests that the position and electronic nature of the methyl group on the phenyl ring are key determinants of cytotoxicity.

Similarly, in a study of 3-aminoisoquinolin-1(2H)-one derivatives, the nature of the substituent at the 3-amino position was paramount for activity. univ.kiev.ua Derivatives with hetaryl amino groups, such as thiazolyl or pyrazolyl substituents, were generally the most active across a wide range of cancer cell lines. univ.kiev.ua The 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative (Compound 12 in the study) was particularly potent, with a mean growth percent (GP) value of 49.57% across most cell lines and was highly effective against breast cancer cell lines MDA-MB-468 (GP 10.72%) and MCF7 (GP 26.62%). univ.kiev.ua

These findings highlight a general principle: the electronic properties and steric bulk of the N-aryl substituent are critical for anticancer efficacy. The o-tolyl group in this compound, with its ortho-methyl substituent, would be expected to influence the compound's conformation and binding properties at a biological target, which could be advantageous or detrimental to its anticancer potential compared to other isomers or unsubstituted phenyl analogues.

| Compound | Core Structure | N-Substituent | Cell Line | Activity Metric (e.g., IC₅₀, GP %) | Reference |

|---|---|---|---|---|---|

| Compound 3d | Triazolopyrimidine | p-Toluidino | HeLa | 30 nM (IC₅₀) | mdpi.com |

| Compound 3f | Triazolopyrimidine | 3',4'-Dimethylanilino | HeLa | 67 nM (IC₅₀) | mdpi.com |

| Compound 12 | Isoquinolinone | 1,3-Thiazol-2-ylamino | MDA-MB-468 (Breast) | 10.72% (GP) | univ.kiev.ua |

| Compound 12 | Isoquinolinone | 1,3-Thiazol-2-ylamino | MCF7 (Breast) | 26.62% (GP) | univ.kiev.ua |

| Compound 4i | 4H-1,2,4-triazol-3-amine | N-(3-chlorophenyl) | SNB-75 (CNS) | 38.94% (PGI) | nih.gov |

Receptor Modulation and Enzyme Inhibition Studies: In Vitro Investigations

The biological activity of thietan-3-amine (B45257) derivatives may stem from their ability to interact with and modulate the function of various enzymes and receptors. The sulfur atom and the amino group provide key interaction points for binding to biological macromolecules.

Enzyme Inhibition: Research into analogous structures suggests that this compound could act as an enzyme inhibitor. For example, a series of non-symmetric choline (B1196258) kinase (ChoK) inhibitors demonstrated that antiproliferative activity was linked to enzyme inhibition. mdpi.com In that study, compounds with a nitrogen atom connecting the linker to the cationic head generally showed better inhibitory results against the enzyme. mdpi.com This highlights the importance of the amine linkage in mediating enzyme binding. Another area of interest is the inhibition of amine oxidases, which are involved in polyamine catabolism. nih.gov A study on N,N'-bis(2-pyridinylmethyl)diamines found them to be competitive inhibitors of plant diamine oxidase and polyamine oxidase, with Kᵢ values in the micromolar range (10⁻⁵ to 10⁻³ M). nih.gov Given the structural similarity (presence of an amine functional group), thietane-based amines could potentially target such enzymes.

Receptor Modulation: The modulation of cellular receptors is another potential mechanism of action. For instance, certain heterocyclic compounds are known to inhibit endosomal Toll-like receptors (TLRs) such as TLR7, TLR8, and TLR9, which are implicated in autoimmune diseases. google.com While specific data for thietane (B1214591) derivatives on these receptors is sparse, the general principle of small molecule heterocyclic compounds acting as receptor modulators is well-established.

| Compound Class | Target Enzyme | Inhibition Metric (e.g., Kᵢ, IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|---|

| N,N'-bis(2-pyridinylmethyl)diamines | Pea Diamine Oxidase | 10⁻⁵ to 10⁻³ M (Kᵢ) | Diamine with alkyl spacer | nih.gov |

| N,N'-bis(2-pyridinylmethyl)diamines | Oat Polyamine Oxidase | 10⁻⁵ to 10⁻³ M (Kᵢ) | Diamine with alkyl spacer | nih.gov |

| Non-symmetric pyridinium (B92312) derivatives | Choline Kinase (ChoK) | Varies (IC₅₀) | Cationic pyridinium head | mdpi.com |

Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Sedative, Insecticidal Effects)

Beyond anticancer effects, the thietane scaffold and related N-aryl amines have been investigated for a variety of other pharmacological activities.

Anti-inflammatory Activity: The N-tolyl motif is present in compounds with demonstrated anti-inflammatory properties. A study on 2-substituted amino-3-(N-m-Tolyl carboxamido) 4, 5 trimethylene thiophenes reported their evaluation for anti-inflammatory activity. researchgate.net Furthermore, some novel quinazolinone derivatives were synthesized and tested for in-vivo anti-inflammatory effects, with the 3-(o-Tolyl)-6,7,8-trimethoxyquinazolin-4(3H)-one (QA-6) compound showing significant activity (81.03% reduction of volume after 4 hours). fabad.org.tr These findings suggest that the N-(o-Tolyl)amine moiety could contribute to anti-inflammatory effects in the context of a thietane ring as well.

Sedative Activity: While specific studies on the sedative effects of this compound are lacking, research into thiophene (B33073) analogues of the analgesic and antipyretic drug Ethenzamide noted sedative effects. researchgate.net This indicates that sulfur-containing heterocycles can possess CNS activity, though this has not been specifically confirmed for thietane-based amines.

Insecticidal Activity: Heterocyclic compounds are a cornerstone of modern insecticides. A series of novel N-pyridylpyrazole thiazole (B1198619) derivatives exhibited good insecticidal activity against several Lepidoptera pests. mdpi.com For example, compound 7g from the study showed LC₅₀ values of 5.32 mg/L against P. xylostella and 6.75 mg/L against S. exigua. mdpi.com The structural elements of an N-aryl group on a sulfur-containing heterocycle are common to both these insecticides and this compound, suggesting a potential, though unexplored, application in this area.

Design Principles for Biologically Active Analogues Based on Mechanistic Understanding

Based on the available data for analogous compounds, several design principles can be proposed for developing new, biologically active analogues of this compound.

Modification of the N-Aryl Substituent: The substitution pattern on the tolyl ring is critical. SAR studies on related heterocycles show that the position and number of substituents (e.g., methyl, halo, methoxy (B1213986) groups) on the N-phenyl ring significantly impact anticancer potency. mdpi.commdpi.com Exploring other isomers (meta-, para-tolyl) and introducing additional electron-donating or electron-withdrawing groups could fine-tune activity and selectivity.

Bioisosteric Replacement of the Aryl Group: Replacing the o-tolyl group with other aromatic or heteroaromatic rings (e.g., pyridyl, thiazolyl, pyrazolyl) could enhance potency or introduce new pharmacological activities. univ.kiev.ua This strategy has been successful in modulating the anticancer univ.kiev.ua and insecticidal mdpi.com properties of related scaffolds.

Substitution on the Thietane Ring: The thietane ring itself is a point for modification. Introducing substituents at the C2 or C4 positions could alter the molecule's stereochemistry and physicochemical properties, such as lipophilicity and metabolic stability. The oxidation state of the sulfur atom (to sulfoxide (B87167) or sulfone) is another variable that can modulate biological activity.

Elaboration of the Amine Linker: While the parent compound has a direct N-C bond, introducing a linker between the thietane amine and the aryl group could optimize the spatial orientation for binding to a target protein. However, studies on choline kinase inhibitors suggest that the nature and length of such a linker can have complex effects on enzyme inhibition versus cellular activity. mdpi.com

Advanced Applications of N O Tolyl Thietan 3 Amine in Chemical Science

Utilization as a Building Block in Organic Synthesis

N-(o-Tolyl)thietan-3-amine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the strained thietane (B1214591) ring. nih.gov Thietanes, much like their oxetane (B1205548) and azetidine (B1206935) analogues, serve as precursors for a variety of sulfur-containing molecules through ring-opening and ring-expansion reactions. researchgate.net

Synthesis of Complex Heterocyclic Systems

The strained four-membered ring of this compound is susceptible to cleavage and rearrangement, making it an ideal starting point for constructing larger, more complex heterocyclic structures. Thietanes are known to undergo ring expansion to produce five-, six-, and seven-membered heterocyclic compounds. researchgate.net This transformation can be triggered by various electrophilic and nucleophilic reagents, as well as through transition metal-catalyzed processes. researchgate.net The presence of the secondary amine and the o-tolyl group can direct these transformations, offering regiochemical and stereochemical control in the synthesis of novel, pharmacologically relevant scaffolds.

For instance, the reaction of thietanes with electrophiles can lead to ring-opening, followed by intramolecular cyclization to form larger rings. The specific reaction pathways are influenced by the substituents on the thietane ring.

| Reaction Type | Reagents/Conditions | Potential Products from this compound |

| Electrophilic Ring Expansion | Electrophiles (e.g., halogens, acyl halides) | Substituted tetrahydrothiophenes, thiepanes |

| Nucleophilic Ring Opening | Strong nucleophiles | Functionalized 3-aminopropane-1-thiols |

| Transition Metal-Catalyzed Expansion | Metal catalysts (e.g., Pd, Rh) | Various larger sulfur-containing heterocycles |

Preparation of Other Sulfur-Containing Acyclic and Heterocyclic Compounds

Beyond ring expansion, this compound can be used to synthesize a range of other sulfur-containing compounds. rsc.org Ring-opening reactions of the thietane moiety can yield acyclic aminothiols, which are themselves versatile building blocks. researchgate.net For example, reductive ring-opening can produce 3-(o-tolylamino)propane-1-thiol, a useful intermediate for the synthesis of thioethers and disulfides.

Furthermore, the sulfur atom in the thietane ring can undergo oxidation to form the corresponding thietane-1-oxide and thietane-1,1-dioxide. These oxidized derivatives exhibit different chemical reactivity and physical properties, expanding the synthetic utility of the original scaffold. The amino group can also be further functionalized, for example, through acylation or alkylation, to create a library of derivatives with diverse properties.

Applications in Materials Science

The unique molecular architecture of this compound suggests its potential utility in the field of materials science. smolecule.com The combination of a polar heterocyclic core and a nonpolar aromatic substituent could impart interesting self-assembly and polymeric properties.

Precursors for Functional Polymeric Materials

The bifunctional nature of this compound, possessing a reactive secondary amine and a polymerizable heterocyclic ring, makes it a candidate as a monomer for the synthesis of functional polymers. Ring-opening polymerization of the thietane ring can lead to poly(thioethers), which are known for their high refractive indices and good thermal stability. The pendant N-(o-tolyl)amine groups along the polymer chain could introduce specific functionalities, such as metal-binding sites or redox activity. For instance, coordination polymers have been synthesized using related hydrazide ligands with metal ions like Ni(II), forming polymeric chains. mdpi.com A similar approach could be envisioned for this compound.

Integration into Functional Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. rug.nl The structure of this compound features several sites capable of engaging in such interactions, including hydrogen bonding via the N-H group, π-π stacking through the tolyl ring, and coordination with metal centers. These interactions could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular architectures like films, gels, or liquid crystals. The use of amines as building blocks for creating two- and three-dimensional supramolecular frameworks has been previously demonstrated. nih.gov

Potential as a Ligand or Organocatalyst in Organic Transformations

The presence of both a nitrogen and a sulfur atom, along with the chiral center at the C3 position of the thietane ring (in its racemic or enantiopure form), suggests that this compound could function as a ligand in transition metal catalysis or as an organocatalyst. beilstein-journals.orgcmu.edu

The o-tolyl group is a well-established component in ligands for cross-coupling reactions. For example, [L_nNi(o-tolyl)X] complexes are considered state-of-the-art precatalysts in various nickel-catalyzed transformations, demonstrating superior activity. nih.gov The o-tolyl group in this compound could play a similar role in stabilizing catalytic intermediates. The nitrogen and sulfur atoms can act as donor sites to coordinate with a metal center, creating a chelate effect that enhances the stability and activity of the resulting catalyst.

As an organocatalyst, the secondary amine moiety could participate in reactions that proceed through enamine or iminium ion intermediates, analogous to the well-established catalysis by proline and its derivatives. beilstein-journals.org The specific steric and electronic environment provided by the thietane ring and the o-tolyl group could offer unique selectivity in asymmetric transformations.

| Potential Catalytic Role | Key Structural Features | Example Reaction Types |

| Transition Metal Ligand | N, S donor atoms; o-tolyl group | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), asymmetric hydrogenation |

| Organocatalyst | Secondary amine | Michael additions, aldol (B89426) reactions, Mannich reactions |

Design of Metal Complexes for Catalysis (e.g., Transition Metal Catalysis)

The design of novel ligands is a cornerstone of advancing transition metal catalysis. Amines are a well-established class of ligands that can coordinate to a wide range of metal centers, influencing their electronic and steric properties. sigmaaldrich.commdpi.com The nitrogen atom in this compound can act as a neutral two-electron donor, forming complexes with various transition metals such as palladium, ruthenium, nickel, iron, and copper. sigmaaldrich.com The nature of the substituents on the amine can significantly impact the catalytic activity and selectivity of the resulting metal complex. mdpi.com

In the context of this compound, the ortho-tolyl group introduces steric bulk near the coordinating nitrogen atom. This steric hindrance can play a crucial role in controlling the coordination geometry around the metal center and can influence the substrate approach during a catalytic cycle. For instance, in reactions like cross-coupling, this steric crowding could favor reductive elimination and prevent catalyst deactivation pathways.

While specific research on metal complexes of this compound is not extensively documented in publicly available literature, we can extrapolate potential applications based on related structures. Thietane-containing ligands have been explored in various catalytic transformations. For example, palladium-catalyzed reactions are a major area where novel amine ligands are constantly being developed for applications such as Heck, Suzuki, and Buchwald-Hartwig couplings. sigmaaldrich.com The unique electronic properties imparted by the sulfur atom in the thietane ring of this compound could modulate the electron density at the metal center, thereby affecting its catalytic performance.

Below is a hypothetical data table illustrating the kind of research findings that would be relevant for this section, based on studies of analogous amine ligands in a representative palladium-catalyzed cross-coupling reaction.

Table 1: Hypothetical Performance of a Palladium Complex of this compound in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 100 | >95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | 100 | 85 |

| 3 | 4-Chloroanisole | Phenylboronic acid | 2 | Dioxane | 110 | 60 |

| 4 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | 1 | Toluene | 100 | 92 |

This table is illustrative and not based on published experimental data for this compound.

Further research is required to synthesize and characterize metal complexes of this compound and to evaluate their efficacy in various catalytic reactions. The interplay between the steric and electronic effects of the o-tolyl group and the thietane ring could lead to the development of highly active and selective catalysts.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. nih.gov Chiral amines, in particular, are a prominent class of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govbeilstein-journals.org

This compound, being a secondary amine, has the potential to act as an organocatalyst. Its basic nitrogen atom can deprotonate acidic protons, or it can react with carbonyl compounds to form the key enamine or iminium intermediates. The chirality of a catalyst is crucial for asymmetric organocatalysis; while this compound itself is achiral, it could be resolved into its enantiomers or used as a precursor for the synthesis of chiral derivatives.

The application of thietane-containing amines in organocatalysis is an area with considerable potential. For instance, amine-catalyzed cycloaddition reactions are a common strategy for the construction of complex cyclic systems. rsc.org A chiral derivative of this compound could potentially catalyze reactions such as Michael additions, aldol reactions, or Mannich reactions with high enantioselectivity. The steric environment created by the o-tolyl group would likely play a significant role in the facial selectivity of the catalyzed reaction.

The following table presents a hypothetical scenario of using a chiral derivative of this compound as an organocatalyst in an asymmetric Michael addition.

Table 2: Hypothetical Enantioselective Michael Addition Catalyzed by a Chiral Derivative of this compound

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | Nitrostyrene | 10 | Toluene | 25 | 90 | 85 |

| 2 | Propanal | Nitrostyrene | 10 | Chloroform | 0 | 82 | 92 |

| 3 | Diethyl malonate | Chalcone | 15 | THF | 25 | 75 | 60 |

| 4 | Cyclohexanone | (E)-3-Penten-2-one | 10 | Toluene | 25 | 88 | 88 |

This table is illustrative and not based on published experimental data for a chiral derivative of this compound.

The development of novel organocatalysts based on the this compound scaffold represents a promising avenue for future research. The unique combination of the thietane ring and the substituted aryl group could lead to catalysts with novel reactivity and selectivity profiles.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of thietanes, four-membered sulfur-containing heterocycles, is an active area of research. nih.gov While traditional methods often rely on the cyclization of 1,3-dihalides with sulfide (B99878) sources or the ring-opening of episulfides, future efforts are focused on developing more sustainable and efficient pathways.

Emerging synthetic strategies that could be applied or further developed for N-(o-Tolyl)thietan-3-amine and its precursors include:

Photochemical Reactions : The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, presents a powerful method for constructing the thietane (B1214591) core. nih.govresearchgate.net Recent advancements have utilized domino reactions, such as a Norrish type II fragmentation to generate unstable thiocarbonyl intermediates in situ, which are then trapped to form the thietane ring. researchgate.netresearchgate.net This approach avoids the handling of unstable thioaldehydes or thioketones.

Flow Chemistry : Continuous flow systems are being explored to improve the safety and reproducibility of thietane synthesis. For instance, the synthesis of thietan-3-amine (B45257) precursors can involve azide (B81097) formation and subsequent reduction in microreactors, which minimizes the handling of potentially hazardous intermediates and allows for safer, scalable production.

Enzymatic and Biocatalytic Methods : The use of enzymes for synthesizing or modifying thietane structures is a nascent but promising field. Preliminary studies have investigated lipase-catalyzed reactions, and future work could expand the enzymatic toolbox for stereoselective synthesis, offering a greener alternative to traditional chemical methods.

Sustainable Reagents : Research into "thiol-free" thiolating agents, such as N-thiophthalimides, for use in nickel-catalyzed cross-electrophile couplings could provide more sustainable routes to sulfur-containing compounds, including thietane precursors. rsc.org

| Method | Description | Potential Advantages | Reference |

|---|---|---|---|

| Photochemical Domino Reactions | In situ generation of thiocarbonyls followed by a thia-Paternò-Büchi [2+2] cycloaddition. | Avoids handling unstable intermediates; high regio- and diastereoselectivity. | researchgate.netresearchgate.net |

| Continuous Flow Synthesis | Use of microreactors for multi-step sequences like azide formation and reduction. | Improved safety, scalability, and reproducibility. | |

| Enzymatic Rearrangements | Lipase-catalyzed hydrolysis of thietane esters or other enzymatic transformations. | High stereoselectivity, mild reaction conditions, environmentally benign. | |

| Nickel-Catalyzed Reductive Thiolation | Intramolecular cyclization using nickel catalysis to form the thietane ring from acyclic precursors. | Applicable to the synthesis of complex thioethers and heterocycles. | nih.gov |

Exploration of Cascade and Multicomponent Reactions for Diverse Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer a highly efficient path to chemical diversity. organic-chemistry.orgnih.gov The this compound scaffold is an ideal substrate for such reactions, utilizing the reactivity of the secondary amine.

Future research will likely focus on:

Isocyanide-Based MCRs : Reactions like the Ugi or Passerini reaction could employ thietan-3-amine derivatives as the amine component to rapidly generate libraries of complex, peptide-like molecules with a thietane core.

Imino-Diels-Alder Reactions : Povarov-type reactions, a three-component process involving an aniline, an aldehyde, and an activated alkene, can be used to synthesize complex heterocyclic systems. chemrxiv.org Using a derivatized this compound in similar MCRs could lead to novel fused-ring systems with potential biological activity.

Cascade Cyclizations : Developing novel cascade reactions that start with the this compound scaffold to build additional rings or complex side chains is a promising avenue. For example, a reaction could be designed where the amine participates in an initial step, followed by a subsequent reaction involving the tolyl ring or a functional group appended to it. Copper-catalyzed three-component reactions have already been shown to be effective for constructing the thietane ring itself and could be adapted for derivatization. researchgate.netbeilstein-journals.org

Advanced Computational Modeling for Property Prediction and Lead Optimization

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby accelerating the drug discovery process. nih.gov For this compound, computational modeling can be applied in several key areas:

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to understand the structure, reactivity, and electronic properties of the molecule. This can help predict the most likely sites for metabolic attack, calculate pKa values, and rationalize reaction outcomes. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can probe the conformational landscape of this compound and its derivatives in different environments (e.g., water, lipid bilayers). nih.gov This is crucial for understanding how the molecule might interact with biological membranes or the active site of a protein.

Docking and Virtual Screening : If a biological target is identified, the this compound scaffold can be used in virtual screening campaigns. Computational docking can predict the binding mode and affinity of derivatives, allowing for the prioritization of compounds for synthesis and testing. nih.gov

QSAR and Property Prediction : Quantitative Structure-Activity Relationship (QSAR) models can be developed as more analogues are synthesized and tested. Furthermore, key physicochemical properties such as lipophilicity (LogP) and solubility can be computationally predicted to guide the design of molecules with better drug-like properties. ambeed.comresearchgate.net

| Modeling Technique | Objective | Predicted Properties / Insights | Reference |

|---|---|---|---|

| Quantum Mechanics (DFT) | Understand intrinsic properties and reactivity. | Electron density, reaction barriers, pKa, metabolic stability. | nih.gov |

| Molecular Dynamics (MD) | Simulate behavior in biological environments. | Conformational preferences, interaction with membranes, solvation. | nih.gov |

| Molecular Docking | Predict binding to a biological target. | Binding pose, binding affinity (scoring), key interactions. | nih.gov |